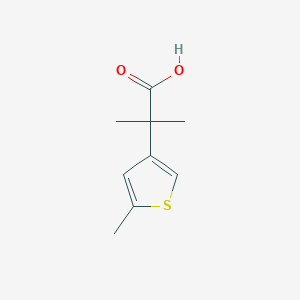

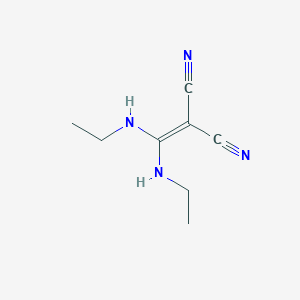

![molecular formula C33H51N B2499761 5-Heptyl-2-[4-(4-nonylcyclohexyl)phenyl]pyridine CAS No. 313240-92-5](/img/structure/B2499761.png)

5-Heptyl-2-[4-(4-nonylcyclohexyl)phenyl]pyridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of pyridine derivatives can vary greatly depending on the desired substituents. In one study, 5-Phenyl-2-pyridinamine (PPA) was synthesized from 2,5-pyridinediamine in one step, but this method was only suitable for small quantities. Larger quantities required a four-step process starting from 5-nitro-2-pyridinamine or a six-step synthesis from 6-amino-3-pyridinecarboxamide . These methods highlight the complexity that can be involved in synthesizing substituted pyridines and may be relevant when considering the synthesis of "5-Heptyl-2-[4-(4-nonylcyclohexyl)phenyl]pyridine."

Molecular Structure Analysis

The molecular structure of pyridine derivatives is crucial in determining their reactivity and interaction with other molecules. For instance, the crystal structure of a pyridine derivative with a triazole ring was determined using X-ray crystallography, showing that it crystallizes in the triclinic space group with specific cell parameters . This information is vital for understanding the three-dimensional arrangement of atoms in the molecule, which affects its chemical behavior.

Chemical Reactions Analysis

The reactivity of pyridine derivatives can be influenced by the substituents on the pyridine ring. For example, the presence of a nitro group on the pyridine ring can facilitate further chemical transformations, such as reduction to an amino group or coupling reactions . The synthesis of various metabolites from PPA also indicates that substituted pyridines can undergo metabolic transformations, which could be relevant for "5-Heptyl-2-[4-(4-nonylcyclohexyl)phenyl]pyridine" in biological contexts .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridine derivatives are determined by their molecular structure. For example, the antifungal activity of a pyridine derivative was assessed, indicating that these compounds can have biological activity . Additionally, the adsorption properties of metal-organic frameworks (MOFs) containing pyridine-based ligands were studied, showing selective and hysteretic sorption of CO2 over N2 . These findings suggest that "5-Heptyl-2-[4-(4-nonylcyclohexyl)phenyl]pyridine" could also exhibit unique adsorption properties or biological activity.

Applications De Recherche Scientifique

Synthesis and Chemical Properties

Pyridine derivatives, such as those discussed in the literature, are synthesized through various methods and have pivotal roles in chemical synthesis. A novel approach reported involves a one-pot access to pyridines and tetrahydroquinolines, highlighting the versatility of pyridine as a core structural unit in the synthesis of complex molecules. This method demonstrates the pyridine ring's central role in constructing compounds for pharmaceutical chemistry and supramolecular coordination chemistry due to its adaptability as a building block (Yehia, Polborn, & Müller, 2002).

Applications in Optoelectronics and Medicine

Pyridine derivatives are significantly distributed in nature and have become an important pharmacophore due to promising applications in medicine and nonlinear optics (NLO) fields. The study on thiopyrimidine derivatives reveals their structural, electronic, and NLO properties, indicating potential for optoelectronic applications. This research supports the notion that pyridine-based compounds can be designed for high-tech applications in the optoelectronics field (Hussain et al., 2020).

Antimicrobial and Anticancer Activities

Furthermore, pyridine derivatives have been synthesized for their biological activities, including antimicrobial and anticancer properties. One study synthesizes newer pyrimidine derivatives showing notable antimicrobial activity, demonstrating the heterocyclic compounds' potential as medicines (Rathod & Solanki, 2018). Another research effort focuses on designing and synthesizing pyrazolyl pyrazoline and pyrazolyl aminopyrimidine derivatives, evaluating their potential as anticancer agents. This indicates the critical role pyridine scaffolds play in developing new therapeutic agents (Alam et al., 2018).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

5-heptyl-2-[4-(4-nonylcyclohexyl)phenyl]pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H51N/c1-3-5-7-9-10-12-13-15-28-17-20-30(21-18-28)31-22-24-32(25-23-31)33-26-19-29(27-34-33)16-14-11-8-6-4-2/h19,22-28,30H,3-18,20-21H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNAJCTVOMAHVSB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC1CCC(CC1)C2=CC=C(C=C2)C3=NC=C(C=C3)CCCCCCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H51N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

461.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Heptyl-2-[4-(4-nonylcyclohexyl)phenyl]pyridine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-chloro-N-{2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}benzamide](/img/structure/B2499679.png)

![4-{[(4-Methoxybenzoyl)oxy]imino}-1-(4-nitrophenyl)piperidine](/img/structure/B2499681.png)

![2-Chloro-N-[[2-(furan-2-yl)-1,3-thiazol-4-yl]methyl]propanamide](/img/structure/B2499685.png)

![Methyl 5-ethyl-2-{[(3-oxo-1,2,3,4-tetrahydronaphtho[1,8-ef][1,4]diazepin-2-yl)acetyl]amino}thiophene-3-carboxylate](/img/structure/B2499689.png)

![3-Cyclopropyl-N-[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]-1,2-oxazole-4-carboxamide](/img/structure/B2499691.png)

![(E)-3-(furan-2-yl)-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)acrylamide](/img/structure/B2499693.png)

![[(1E)-2-(2,4-dinitrophenyl)cyclohexylidene]amino 2,4-dichlorobenzoate](/img/structure/B2499694.png)

![4-((3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-7-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2499697.png)

![2-[3-(2,3-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2499701.png)